molecular formula C27H25ClN4O2 B1139142 MK2-IN-1 CAS No. 1314118-92-7

MK2-IN-1

货号: B1139142
CAS 编号: 1314118-92-7
分子量: 472.97
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK2-IN-1 是一种有效且选择性的丝裂原活化蛋白激酶活化蛋白激酶 2 (MAPKAPK2 或 MK2) 抑制剂。 该化合物在科学研究中显示出巨大潜力,因为它能够损害 Tfcp2l1 蛋白中丝氨酸残基的磷酸化水平 。this compound 主要用于研究环境中,以研究 MK2 在各种细胞过程和疾病状态中的作用。

准备方法

合成路线和反应条件

MK2-IN-1 的合成涉及四环氮杂卓和氧杂卓衍生物的生成。 该过程通常包括以下步骤 :

    核心结构的形成: 这涉及中间化合物的环化以形成四环核心。

    功能化: 然后用各种取代基对核心结构进行功能化,以增强其生物活性。

    纯化: 使用色谱等技术对最终产物进行纯化,以确保高纯度和产量。

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛的记录,但一般方法将涉及扩大实验室环境中使用的合成路线。这将包括优化反应条件、使用更大的反应器以及采用工业规模的纯化技术。

化学反应分析

反应类型

MK2-IN-1 主要由于其结构中存在反应性官能团而经历取代反应。这些反应对于修饰化合物以增强其生物活性或创建用于进一步研究的衍生物至关重要。

常用试剂和条件

    试剂: 在 this compound 的合成和修饰中使用的常用试剂包括有机溶剂、酸、碱和各种催化剂。

    条件: 反应通常在受控的温度和压力下进行,以确保最佳的产量和纯度。

主要产品

由涉及 this compound 的反应形成的主要产物通常是具有增强的生物活性或针对特定研究应用而修改的性质的衍生物。

科学研究应用

Case Studies

  • Multiple Myeloma : A study demonstrated that MK2-IN-1 effectively reduced cell viability in multiple myeloma cell lines (OCI-MY5 and ARP1) by inducing apoptosis and inhibiting AKT activation. The treatment resulted in a significant decrease in colony formation and increased sensitivity to chemotherapeutic agents like bortezomib .
  • Breast Cancer : Inhibition of the p38-MK2 pathway using this compound significantly suppressed the growth and invasion of breast cancer cells both in vitro and in vivo. The study indicated that combining this compound with microtubule-targeting agents could enhance therapeutic outcomes .

Role in Inflammation

MK2 is crucial for the stabilization of mRNA encoding pro-inflammatory cytokines. Therefore, inhibiting MK2 can lead to reduced inflammation.

Clinical Applications

  • Rheumatoid Arthritis : Preclinical models have shown that MK2 inhibitors can mitigate joint damage by reducing pro-inflammatory cytokine levels, suggesting potential therapeutic applications for inflammatory conditions like rheumatoid arthritis .
  • Chronic Pain : Research indicates that targeting the MK2 pathway may provide relief from chronic pain conditions by modulating inflammatory responses .

Data Table: Summary of Findings on this compound

Study FocusCancer TypeKey FindingsReference
Multiple MyelomaMultiple MyelomaReduced cell viability, increased apoptosis, enhanced chemosensitivity
Breast CancerBreast CancerInhibited growth and invasion; enhanced efficacy with microtubule agents
Inflammatory ConditionsRheumatoid ArthritisReduced joint damage; decreased pro-inflammatory cytokines
Chronic PainN/APotential relief from chronic pain through inflammation modulation

相似化合物的比较

类似化合物

MK2-IN-1 的独特性

This compound 由于其作为 MK2 抑制剂的高度选择性和效力而独一无二。 与可能具有更广泛靶点的其他化合物不同,this compound 特异性地抑制 MK2,其脱靶效应最小 。这使得它成为研究环境中研究 MK2 在各种生物过程和疾病状态中的特定作用的宝贵工具。

生物活性

MK2-IN-1 is a selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in various biological processes, including inflammation, cancer progression, and cellular stress responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell dynamics, and potential therapeutic applications based on recent research findings.

Overview of MK2 Function

MK2 is activated by p38 MAPK in response to stress signals and plays a crucial role in regulating inflammatory cytokines and cell migration. It has been implicated in several pathological conditions, including cancer, where it promotes tumor growth and metastasis by facilitating inflammatory responses and cell survival pathways . MK2's activity is essential for the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases .

This compound functions by specifically inhibiting the catalytic activity of MK2. This inhibition leads to several downstream effects that can influence tumor biology:

  • Reduction in Cytokine Production : Inhibition of MK2 decreases the production of pro-inflammatory cytokines, thus potentially reducing tumor-associated inflammation .
  • Cell Cycle Regulation : this compound has been shown to induce cell cycle arrest in cancer cells, particularly affecting the G1 phase and leading to apoptosis .
  • Inhibition of Cell Migration : Studies indicate that MK2 inhibition can significantly reduce the migratory capacity of cancer cells, which is vital for metastasis .

Table 1: Effects of this compound on Cancer Cell Lines

Cell Line Effect on Proliferation Effect on Migration Cytokine Production
Breast Cancer (CAL-51)Significant reduction observedDecreased migration ratesIL-6 and TNF-α levels decreased
Glioblastoma (U87)Induced G1 arrestMigration inhibitedReduced pro-inflammatory cytokines
Pancreatic CancerDecreased cell viabilityInhibition of invasionLowered IL-10 production

Case Study 1: Breast Cancer

In a study examining the effects of this compound on breast cancer cells (CAL-51), treatment with the inhibitor resulted in significant reductions in both cell proliferation and migration. The study highlighted that this compound treatment led to decreased levels of IL-6 and TNF-α, suggesting a potent anti-inflammatory effect alongside its anti-cancer properties .

Case Study 2: Glioblastoma

Research involving glioblastoma cells (U87) demonstrated that this compound induced G1 phase arrest, leading to apoptosis. The inhibition was associated with a marked decrease in pro-inflammatory cytokine production, indicating potential therapeutic benefits for glioblastoma patients .

Implications for Cancer Therapy

The findings surrounding this compound suggest its potential as a therapeutic agent in oncology. By targeting MK2, it may be possible to disrupt the inflammatory milieu that supports tumor growth and metastasis. The combination of MK2 inhibitors with existing therapies could enhance treatment efficacy while minimizing side effects associated with broader MAPK pathway inhibitors.

属性

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPNXDIBECKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。